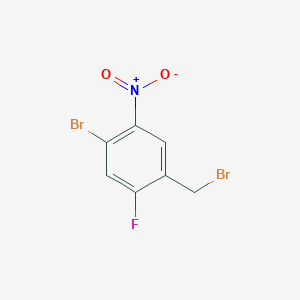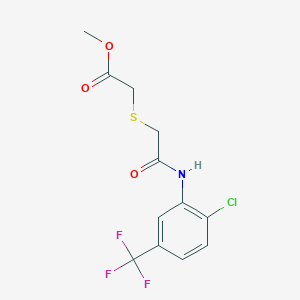![molecular formula C9H13NO B2404810 N-Spiro[2.3]hexan-5-ylprop-2-enamide CAS No. 2190140-87-3](/img/structure/B2404810.png)
N-Spiro[2.3]hexan-5-ylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Spiro[2.3]hexan-5-ylprop-2-enamide is a chemical compound that has been of interest to scientists due to its potential applications in medicinal chemistry. It is a spirocyclic amide that has been found to exhibit a range of biological activities, including anti-inflammatory and anti-cancer effects. In 3]hexan-5-ylprop-2-enamide.
Scientific Research Applications
N-Spiro[2.3]hexan-5-ylprop-2-enamide has been the subject of several scientific studies due to its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been found to exhibit anti-cancer effects by inducing apoptosis in cancer cells. Additionally, it has been found to exhibit antibacterial activity against several strains of bacteria.
Mechanism of Action
The mechanism of action of N-Spiro[2.3]hexan-5-ylprop-2-enamide is not yet fully understood. However, it has been proposed that the compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It has also been proposed that the compound may induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been found to exhibit antibacterial activity against several strains of bacteria.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-Spiro[2.3]hexan-5-ylprop-2-enamide in lab experiments is its potential to exhibit anti-inflammatory and anti-cancer effects. Additionally, the compound has been found to exhibit antibacterial activity, which may be useful in the development of new antibiotics. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may limit its potential applications.
Future Directions
There are several future directions for the study of N-Spiro[2.3]hexan-5-ylprop-2-enamide. One direction is to further investigate the mechanism of action of the compound, particularly with regards to its anti-inflammatory and anti-cancer effects. Another direction is to explore the potential applications of the compound in the development of new antibiotics. Additionally, further studies may be conducted to investigate the potential of the compound as a therapeutic agent for other diseases.
Synthesis Methods
The synthesis of N-Spiro[2.3]hexan-5-ylprop-2-enamide has been achieved through several methods. One of the most commonly used methods involves the reaction of 5-aminopent-2-ene with 2-bromo-1-cyclohexanone to yield the spirocyclic amide. Another method involves the reaction of 5-aminopent-2-ene with 2-chloro-1-cyclohexanone in the presence of a palladium catalyst.
properties
IUPAC Name |
N-spiro[2.3]hexan-5-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-8(11)10-7-5-9(6-7)3-4-9/h2,7H,1,3-6H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRGAKXEXLBDJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CC2(C1)CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2404731.png)

![(E)-N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2404733.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2404735.png)
![2-(((3-Bromo-[1,1'-biphenyl]-4-yl)oxy)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2404736.png)
![(E)-6-(4-chlorostyryl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2404739.png)


![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2404744.png)

